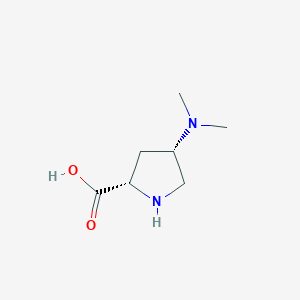![molecular formula C11H15ClN2 B11750262 [5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine](/img/structure/B11750262.png)
[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-Chloro-2-(cyclobutylmethyl)phenyl]hydrazine is an organic compound with the molecular formula C11H15ClN2. It is a useful building block in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a chloro group, a cyclobutylmethyl group, and a hydrazine moiety attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-(cyclobutylmethyl)phenyl]hydrazine typically involves the reaction of 5-chloro-2-(cyclobutylmethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of [5-chloro-2-(cyclobutylmethyl)phenyl]hydrazine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[5-Chloro-2-(cyclobutylmethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitroso compounds, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学研究应用
[5-Chloro-2-(cyclobutylmethyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [5-chloro-2-(cyclobutylmethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and cyclobutylmethyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
[5-Chloro-2-methoxyphenyl]hydrazine: Similar in structure but with a methoxy group instead of a cyclobutylmethyl group.
[5-Chloro-2-(methylthio)phenyl]hydrazine: Contains a methylthio group instead of a cyclobutylmethyl group.
[5-Chloro-2-(ethylamino)phenyl]hydrazine: Features an ethylamino group in place of the cyclobutylmethyl group.
Uniqueness
The uniqueness of [5-chloro-2-(cyclobutylmethyl)phenyl]hydrazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The cyclobutylmethyl group provides steric hindrance and hydrophobicity, while the chloro and hydrazine moieties offer reactivity and potential for forming covalent bonds with biological targets.
属性
分子式 |
C11H15ClN2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC 名称 |
[5-chloro-2-(cyclobutylmethyl)phenyl]hydrazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-5-4-9(11(7-10)14-13)6-8-2-1-3-8/h4-5,7-8,14H,1-3,6,13H2 |
InChI 键 |
JAIIDEKXKWVJDY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CC2=C(C=C(C=C2)Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750180.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750190.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750202.png)
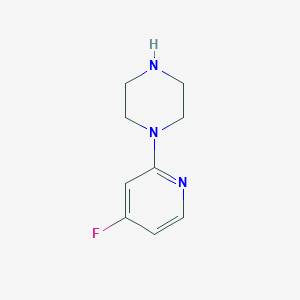
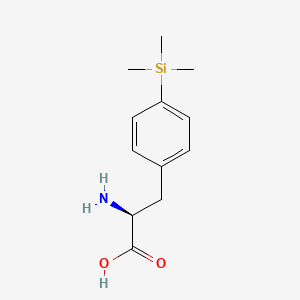
![(4S)-4-[(1Z)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-one](/img/structure/B11750212.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11750220.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750239.png)
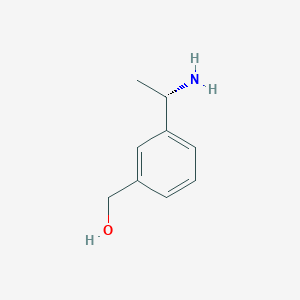
![N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11750246.png)
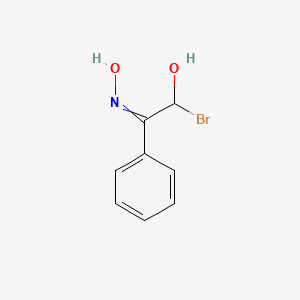
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750249.png)
